1,1,1,3,3,3-Hexachloro-2-propanol
Overview
Description
1,1,1,3,3,3-Hexachloro-2-propanol is a chlorinated organic compound with the molecular formula C3H2Cl6O. It is known for its high chlorine content and is used in various chemical processes and industrial applications. This compound is characterized by its six chlorine atoms attached to a propanol backbone, making it a highly reactive and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexachloro-2-propanol can be synthesized through several methods. One common approach involves the chlorination of 2-propanol under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexachloro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexachloroacetone, a useful intermediate in organic synthesis.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Hexachloroacetone
Reduction: Less chlorinated propanol derivatives
Substitution: Various functionalized propanol derivatives
Scientific Research Applications
1,1,1,3,3,3-Hexachloro-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexachloro-2-propanol involves its interaction with various molecular targets. The compound’s high chlorine content makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify proteins and nucleic acids is of particular interest.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexachloropropane: Similar in structure but lacks the hydroxyl group.
Hexachloroacetone: An oxidation product of 1,1,1,3,3,3-Hexachloro-2-propanol.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated analogue with different chemical properties.
Uniqueness: this compound is unique due to its combination of high chlorine content and the presence of a hydroxyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexachloropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCXYZVJCEABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210870 | |
Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-63-2 | |
Record name | 1,1,1,3,3,3-Hexachloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6188-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GXGGYQXGGG | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexachloro-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(TRICHLOROMETHYL) CARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM6CL62FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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